molecular formula C15H13ClN2O3 B11543663 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide

2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide

Cat. No.: B11543663
M. Wt: 304.73 g/mol
InChI Key: HJPZBVWGJWCIIJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylphenyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2-chloro-N-(2,4-dimethylphenyl)benzamide, followed by purification and crystallization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-5-nitrobenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-6-14(10(2)7-9)17-15(19)12-8-11(18(20)21)4-5-13(12)16/h3-8H,1-2H3,(H,17,19)

InChI Key

HJPZBVWGJWCIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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